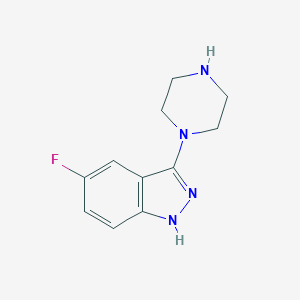
5-Fluoro-3-(piperazin-1-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(piperazin-1-yl)-1H-indazole is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology. The fluorine atom in the compound enhances its stability and binding affinity to biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(piperazin-1-yl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Procedure: The 5-fluoroindazole is reacted with piperazine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-(piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5-Fluoro-3-(piperazin-1-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole
- 5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole
Uniqueness
5-Fluoro-3-(piperazin-1-yl)-1H-indazole is unique due to its specific substitution pattern and the presence of both fluorine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
921224-96-6 |
|---|---|
Fórmula molecular |
C11H13FN4 |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
5-fluoro-3-piperazin-1-yl-1H-indazole |
InChI |
InChI=1S/C11H13FN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15) |
Clave InChI |
HQFMSMNZKRJZNM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NNC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


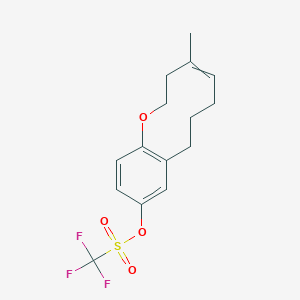
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
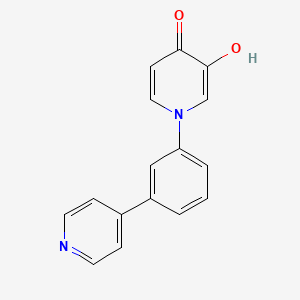
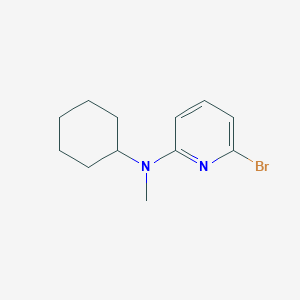
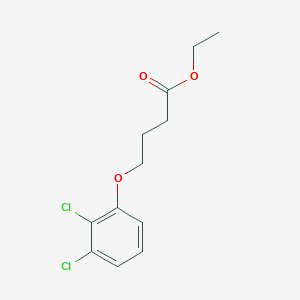
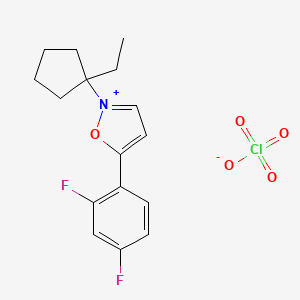

![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
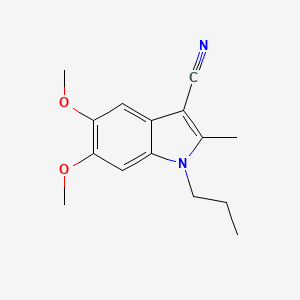
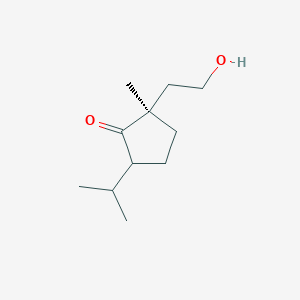
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
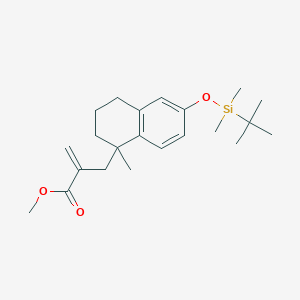
methanone](/img/structure/B12636667.png)
